Talmapimod
Übersicht
Beschreibung
Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios . It has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .
Synthesis Analysis
Twenty novel talmapimod analogues were designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . Among them, compound 6n was the most potent one and was selected for exploring the mechanisms underlying its anti-inflammatory efficacy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of talmapimod analogues have been described in detail . For instance, 1– (2- (4-Benzylpiperazine-1-carbonyl)phenyl)ethan-1-one (6k) was synthesized with a yield of 38% .Physical And Chemical Properties Analysis
Talmapimod has a molecular weight of 513.0 g/mol . Its molecular formula is C27H30ClFN4O3 . The compound is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3- [ (dimethylamino) (oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1- [ (4-fluorophenyl)methyl]-2,5-dimethylpiperazine .Wissenschaftliche Forschungsanwendungen
Neuroinflammatory Diseases
- Scientific Field : Neurobiology
- Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
- Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
- Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
- Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
- Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .
Neuroinflammatory Diseases
- Scientific Field : Neurobiology
- Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
- Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
- Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
- Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
- Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .
Neuroinflammatory Diseases
- Scientific Field : Neurobiology
- Application Summary : Talmapimod is a p38α mitogen-activated protein kinase (p38α MAPK) inhibitor that has been evaluated for the treatment of neuroinflammatory diseases . It has the capability to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for neurodegenerative disorders .
- Methods of Application : The effectiveness of Talmapimod and other p38α MAPK inhibitors is evaluated by measuring key physicochemical parameters to identify those capable of successfully crossing the BBB . The X-ray crystal structure of the inhibitors in the active site of the p38α MAPK enzyme is also analyzed .
- Results/Outcomes : About 50 naturally occurring and synthetic p38α MAPK inhibitors, including Talmapimod, have been identified with high potential to cross the BBB . These inhibitors can be further explored for the treatment of neurodegenerative disorders .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Talmapimod analogues have been designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . These analogues have shown potential as polypharmacological anti-inflammatory agents .
- Methods of Application : Novel Talmapimod analogues are designed and synthesized, and their in vivo anti-inflammatory activities are evaluated . The mechanisms underlying their anti-inflammatory efficacy are explored .
- Results/Outcomes : Among the Talmapimod analogues, compound 6n was found to be the most potent . It effectively suppressed lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells . It was also identified as a potent inhibitor against both p38α MAPK and COX-2 .
Zukünftige Richtungen
Talmapimod and its analogues have shown promising results in the treatment of inflammatory diseases . The most potent analogue, compound 6n, deserves further development as a novel anti-inflammatory drug due to its ability to inhibit both p38α MAPK and COX-2, and its capability to downregulate NF-κB and MAPK-signalling pathways .
Eigenschaften
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELOYOKMZBMRB-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953119 | |
Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |
Record name | Talmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talmapimod | |
CAS RN |
309913-83-5 | |
Record name | Talmapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talmapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.